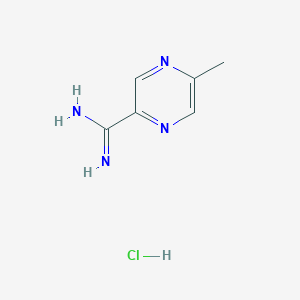

5-Methylpyrazine-2-carboximidamide hydrochloride

Description

5-Methylpyrazine-2-carboximidamide hydrochloride (CAS: 1171036-44-4) is a pyrazine derivative characterized by a methyl substituent at the 5-position and a carboximidamide group at the 2-position, with a hydrochloride salt form enhancing its stability and solubility. It is utilized in pharmaceutical and chemical research, particularly in the synthesis of bioactive molecules due to its amidine functionality, which facilitates interactions with biological targets such as enzymes or receptors . The compound is commercially available with a purity of ≥95% and is supplied by manufacturers like Dayang Chem (Hangzhou) Co., Ltd. .

Properties

IUPAC Name |

5-methylpyrazine-2-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4.ClH/c1-4-2-10-5(3-9-4)6(7)8;/h2-3H,1H3,(H3,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYLUKFIEQZBAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655122 | |

| Record name | 5-Methylpyrazine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171036-44-4 | |

| Record name | 5-Methylpyrazine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method Using 2,5-Dimethylpyrazine

Oxidation : The process begins with the oxidation of 2,5-dimethylpyrazine to form 5-methylpyrazine-2-carboxylic acid. This step is crucial and can be achieved through controlled oxidation reactions.

Conversion to Carboximidamide : The carboxylic acid is then converted into the carboximidamide derivative. This involves reacting the carboxylic acid with an appropriate amine in the presence of a suitable catalyst.

Formation of Hydrochloride Salt : The final step involves converting the carboximidamide into its hydrochloride salt by reacting it with hydrochloric acid.

Alternative Methods

Other methods might involve different starting materials or intermediate steps, but the core principle remains the conversion of a pyrazine derivative into the desired carboximidamide hydrochloride form.

Analysis of Preparation Methods

| Method | Starting Material | Key Steps | Advantages | Disadvantages |

|---|---|---|---|---|

| 1. Using 2,5-Dimethylpyrazine | 2,5-Dimethylpyrazine | Oxidation, Conversion to Carboximidamide, Formation of Hydrochloride Salt | Simple Process, High Yield | Requires Controlled Conditions |

| 2. Alternative Methods | Various Pyrazine Derivatives | Similar to Method 1 but with different intermediates | Flexibility in Starting Materials | May Involve More Complex Steps |

Research Findings and Applications

This compound is derived from 5-methylpyrazine-2-carboxylic acid, which is a key intermediate in the production of therapeutic drugs. Derivatives synthesized from this compound have shown potential as urease inhibitors and possess antioxidant properties. The mechanism of action often involves hydrogen bonding and hydrophobic interactions with active sites on target proteins.

Chemical Reactions Analysis

Types of Reactions

5-Methylpyrazine-2-carboximidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has highlighted the potential of 5-methylpyrazine derivatives in anticancer therapies. For instance, compounds derived from 5-methylpyrazine have been studied for their ability to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in cancer progression and inflammation. Inhibiting mPGES-1 may reduce tumor growth by altering the tumor microenvironment and enhancing anti-inflammatory responses .

Case Study:

A study investigated a series of pyrrole-based compounds that included 5-methylpyrazine derivatives, demonstrating their efficacy as dual inhibitors of mPGES-1 and soluble epoxide hydrolase (sEH). These compounds exhibited significant anticancer activity in vitro, suggesting that they could serve as promising candidates for further development in cancer therapeutics .

Synthetic Applications

2. Synthesis of Heterocyclic Compounds

5-Methylpyrazine-2-carboximidamide hydrochloride is utilized in the synthesis of various heterocyclic compounds, which are crucial in drug development. Its ability to participate in diverse chemical reactions allows chemists to create complex molecular architectures that can exhibit biological activity.

3. Preparation of Salts and Esters

The compound can be transformed into pharmaceutically acceptable salts through processes involving oxidation and hydrolysis, which can enhance its solubility and bioavailability. For example, the preparation of 5-methylpyrazine-carboxylic acid derivatives through oxidation reactions has been documented, highlighting its versatility as a precursor in synthetic pathways .

Summary of Applications

| Application Area | Details |

|---|---|

| Anticancer Research | Inhibition of mPGES-1; potential for dual inhibition strategies targeting cancer pathways |

| Synthetic Organic Chemistry | Synthesis of heterocycles; preparation of salts and esters for improved pharmacological properties |

| Pharmaceutical Development | Development of new therapeutic agents with enhanced efficacy and reduced side effects |

Mechanism of Action

The mechanism of action of 5-Methylpyrazine-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways . The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5-methylpyrazine-2-carboximidamide hydrochloride, highlighting differences in substituents, molecular properties, and applications:

Structural and Functional Differences

- Salt vs. Base Form : The hydrochloride salt (1171036-44-4) exhibits higher aqueous solubility than its base form (725234-33-3), making it preferable for in vitro assays .

- Amidine vs. Amide Functionality : Unlike pyrazinamide (98-96-4), which contains a carboxamide group, the amidine moiety in this compound confers basicity, enabling interactions with acidic residues in enzymatic active sites .

Research Findings and Data

- Similarity Analysis: Computational studies rank this compound with a structural similarity score of 0.83 to its base form (725234-33-3) and 0.81 to pyrazine-2-carboximidamide hydrochloride (138588-41-7), indicating minor but impactful differences in reactivity and solubility .

- Purity and Availability : Suppliers like Combi-Blocks and Dayang Chem offer this compound at 95% purity, whereas analogs like pyrazine-2-carboximidamide hydrochloride are less commonly commercialized .

Biological Activity

5-Methylpyrazine-2-carboximidamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is a pyrazine derivative characterized by the following structure:

- Chemical Formula : C6H8N4O·HCl

- Molecular Weight : 192.61 g/mol

The compound features a pyrazine ring substituted with a methyl group and a carboximidamide functional group, which is critical for its biological activity.

Research indicates that this compound exhibits various mechanisms of action, primarily through its interaction with specific receptors and enzymes:

- Neuroprotective Activity : In vitro studies have demonstrated that derivatives of this compound can protect against N-methyl-D-aspartic acid (NMDA)-induced cytotoxicity. For instance, one derivative showed significant neuroprotective effects by attenuating calcium influx and suppressing NR2B receptor upregulation, indicating potential for treating neurodegenerative diseases .

- Anticancer Properties : The compound has been explored for its anticancer potential, particularly through the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1). This enzyme plays a crucial role in inflammation and cancer progression. Compounds derived from similar structures have shown promising results in reducing mPGES-1 activity, suggesting that this compound could have similar effects .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and its derivatives:

Neuroprotective Effects

In a study investigating the neuroprotective effects of 5-Methylpyrazine derivatives, compound 12k was identified as particularly potent. It demonstrated the ability to significantly improve learning and memory in behavioral tests while effectively reducing neurotoxicity induced by NMDA .

Anticancer Activity

Another study explored the anticancer properties of related compounds targeting mPGES-1. The findings indicated that specific derivatives could significantly inhibit PGE2 formation in colorectal cancer cell lines, suggesting that 5-Methylpyrazine-based compounds could be developed as effective anticancer agents .

Q & A

Q. What are the recommended synthetic pathways for 5-Methylpyrazine-2-carboximidamide hydrochloride in laboratory settings?

The synthesis of pyrazine derivatives often involves multi-step reactions. For example, 5-methylpyrazine-2-carboxylic acid can be synthesized via chlorination of 2,5-dimethylpyrazine using N-chlorosuccinimide, followed by esterification, alkalization, and oxidation . Adapting this route, the carboximidamide moiety may be introduced via amidoxime formation or nucleophilic substitution with cyanamide derivatives. Microwave-assisted synthesis (e.g., as demonstrated for metformin hydrochloride) could optimize reaction efficiency and yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key methods include:

- Elemental Analysis : Compare experimental C, H, and N percentages with theoretical values (e.g., deviations ≤0.3% indicate high purity) .

- NMR Spectroscopy : Analyze proton environments (e.g., pyrazine ring protons typically resonate between δ 7.0–9.0 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns using ESI-MS or GC-MS .

- HPLC : Quantify purity using reverse-phase columns with UV detection (e.g., C18 columns, 254 nm wavelength) .

Q. What are the optimal storage conditions to ensure the stability of this compound?

Store the compound in airtight, light-resistant containers at –20°C to prevent hydrolysis or oxidative degradation. Avoid prolonged exposure to moisture, as hydrochloride salts are hygroscopic. Compatibility testing with common solvents (e.g., DMSO, ethanol) is recommended, as solubility varies with structural analogs .

Advanced Research Questions

Q. How can researchers address solubility challenges during in vitro assays involving this compound?

Pyrazine derivatives often exhibit limited aqueous solubility. Strategies include:

- Co-solvent Systems : Use DMSO (≤1% v/v) or ethanol to enhance solubility while minimizing cytotoxicity .

- pH Adjustment : The hydrochloride salt is soluble in acidic buffers (pH 3–5). For neutral pH, consider ion-pairing agents like sodium lauryl sulfate .

- Nanoparticle Formulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .

Q. What advanced analytical techniques are suitable for resolving contradictions in spectral data for pyrazine derivatives?

- 2D NMR (e.g., COSY, HSQC) : Resolve overlapping signals in crowded spectra (e.g., pyrazine ring protons) .

- X-ray Crystallography : Confirm stereochemistry and hydrogen-bonding patterns in crystalline forms .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition pathways, which may explain discrepancies in melting points .

Q. How should researchers handle conflicting biological activity data for this compound across assays?

- Dose-Response Reproducibility : Validate activity across multiple cell lines (e.g., HEK293, HepG2) to rule out cell-specific artifacts .

- Metabolite Screening : Use LC-MS to identify degradation products or metabolites that may interfere with assays .

- Positive/Negative Controls : Include structurally related analogs (e.g., piperazine or pyridine derivatives) to benchmark activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.